molecular formula C32H33D6NO4 B602463 Fexofenadine D6 CAS No. 548783-71-7

Fexofenadine D6

Cat. No. B602463
CAS RN: 548783-71-7
M. Wt: 507.69
InChI Key: RWTNPBWLLIMQHL-WFGJKAKNSA-N
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Description

Fexofenadine D6 is a deuterium-labeled version of Fexofenadine . Fexofenadine is an antihistamine pharmaceutical drug used to relieve symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .


Synthesis Analysis

The synthesis of Fexofenadine has been reported in several studies . One approach involves an 8-step synthesis starting from readily available and cheap starting materials, leading to Fexofenadine hydrochloride in 59% overall yield . Another approach proposes a new simple route for Fexofenadine synthesis with low cost and easily obtainable raw materials .


Molecular Structure Analysis

The molecular formula of Fexofenadine D6 is C32H39NO4 . It has a molecular weight of 507.7 g/mol . The structure of Fexofenadine D6 includes a central oxygenated-C4-moiety .


Chemical Reactions Analysis

While specific chemical reactions involving Fexofenadine D6 are not detailed in the search results, Fexofenadine is known to be involved in various reactions related to its role as an antihistamine .


Physical And Chemical Properties Analysis

Fexofenadine D6 has a molecular weight of 507.7 g/mol . More specific physical and chemical properties were not found in the search results.

Future Directions

While specific future directions for Fexofenadine D6 are not detailed in the search results, Fexofenadine has been widely used in allergic diseases and continues to be the subject of research to evaluate its safety and efficacy .

Mechanism of Action

Target of Action

Fexofenadine-d6, also known as Fexofenadine D6, is a selective antagonist for the H1 receptor . The H1 receptor is a histamine receptor predominantly found in smooth muscle, endothelial cells, and central nervous system, playing a crucial role in allergic reactions .

Mode of Action

Fexofenadine-d6 competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction with its targets results in the alleviation of allergy symptoms .

Biochemical Pathways

Fexofenadine-d6 works by antagonizing the actions of histamine, an endogenous compound predominantly responsible for allergic symptomatology . Histamine is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. By blocking the H1 receptor, Fexofenadine-d6 prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms .

Pharmacokinetics

Fexofenadine-d6 exhibits rapid absorption with an onset of action within 1 to 2 hours . It has a half-life of approximately 14 hours . The principal pathways of Fexofenadine elimination are biliary and renal .

Result of Action

The molecular and cellular effects of Fexofenadine-d6’s action primarily involve the inhibition of histamine-induced effects. By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms . It has been found to inhibit TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis .

Action Environment

The action, efficacy, and stability of Fexofenadine-d6 can be influenced by various environmental factors. For instance, coadministration of Fexofenadine with grapefruit juice or apple juice was associated with reduced maximal plasma concentration and area under the plasma concentration-time curve . This suggests that certain dietary factors can influence the absorption and efficacy of Fexofenadine-d6 .

properties

IUPAC Name

3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNPBWLLIMQHL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661973
Record name 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fexofenadine-d6

CAS RN

548783-71-7
Record name 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of using deuterated analogs like Fexofenadine D6 as internal standards in LC-ESI-MS analysis?

A: Deuterated analogs, such as Fexofenadine D6, are commonly employed as internal standards in LC-ESI-MS due to their similar physicochemical properties to the target analyte (Fexofenadine in this case). This similarity leads to comparable behavior during sample preparation and chromatographic separation. By adding a known amount of the deuterated analog to the sample, researchers can account for variations in ionization efficiency and instrument response, ultimately improving the accuracy and precision of analyte quantification. []

Q2: The research paper discusses the "suppression effect" observed with Fexofenadine D6. Can you elaborate on this phenomenon and its implications for analysis?

A: The study reveals that increasing concentrations of Fexofenadine in a sample can suppress the signal intensity of the Fexofenadine D6 internal standard during LC-ESI-MS analysis. [] This suppression arises from the competition between the analyte and its deuterated counterpart for charged surface sites during the electrospray ionization process. While this effect could potentially impact the accuracy of quantification, the research demonstrates that the slopes of the calibration curves remain close to unity, indicating that the isotope dilution method effectively corrects for this suppression and ensures reliable quantitation. []

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